2(3H)-Benzoxazolone,3-amino-(9CI)
CAS No.: 17823-06-2
Cat. No.: VC21078315
Molecular Formula: C7H6N2O2
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17823-06-2 |
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Molecular Formula | C7H6N2O2 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | 3-amino-1,3-benzoxazol-2-one |
Standard InChI | InChI=1S/C7H6N2O2/c8-9-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2 |
Standard InChI Key | QNYMGRSWHDGVEL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N(C(=O)O2)N |
Canonical SMILES | C1=CC=C2C(=C1)N(C(=O)O2)N |
Introduction
Chemical Identity and Structural Properties
Basic Identification Parameters
2(3H)-Benzoxazolone,3-amino-(9CI) is characterized by the following key identifiers:
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CAS Registry Number: 17823-06-2
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Molecular Formula: C7H6N2O2
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Molecular Weight: 150.13 g/mol
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Synonyms: 3-Aminobenzoxazol-2(3H)-one; 3-Amino-2,3-dihydrobenzoxazole-2-one
Structural Characteristics
The compound features a benzoxazolone core with an amino group (-NH2) attached at the 3-position, specifically at the nitrogen of the oxazolone ring. This positioning distinguishes it from other aminobenzoxazolone isomers where the amino group is located on the benzene ring portion. The benzoxazolone scaffold consists of a benzene ring fused to an oxazolone heterocycle, creating a bicyclic system with both aromatic and lactone characteristics.
The unique position of the amino group at the nitrogen atom in the oxazolone ring (rather than on the benzene portion) significantly influences the compound's electronic distribution, reactivity profiles, and hydrogen bonding capabilities. This structural feature makes 2(3H)-Benzoxazolone,3-amino-(9CI) particularly interesting for specialized applications in organic synthesis and medicinal chemistry.
Comparative Analysis with Related Compounds
Aminobenzoxazolone Isomers
A comparative analysis of different aminobenzoxazolone isomers reveals important structural differences that influence their physicochemical properties and potential applications:
Property | 2(3H)-Benzoxazolone,3-amino-(9CI) | 2(3H)-Benzoxazolone,4-amino-(9CI) | 2(3H)-Benzoxazolone,5-amino-(9CI) | 2(3H)-Benzoxazolone,7-amino-(9CI) |
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CAS Number | 17823-06-2 | 81900-93-8 | 14733-77-8 | 81282-60-2 |
Molecular Formula | C7H6N2O2 | C7H6N2O2 | C7H6N2O2 | C7H6N2O2 |
Molecular Weight | 150.13 | 150.13 | 150.13 | 150.13 |
Amino Position | N of oxazolone ring | Position 4 on benzene ring | Position 5 on benzene ring | Position 7 on benzene ring |
Melting Point | Not documented | Not documented | 206-208°C | Not documented |
pKa | Not documented | Not documented | 9.07±0.70 (Predicted) | 9.06±0.70 (Predicted) |
Storage Conditions | Not documented | Not documented | Dark place, inert atmosphere, room temperature | Under inert gas at 2–8°C |
Physical Form | Not documented | Not documented | Powder to crystal | Powder to crystal |
The parent compound, 2(3H)-Benzoxazolone (CAS: 59-49-4), has been more extensively characterized with properties including a melting point of approximately 137.5°C (410.65 ± 1.50 K) and a calculated LogP (octanol/water) of 0.639 .
Distinctive Features of the 3-Amino Derivative
Unlike its positional isomers, 2(3H)-Benzoxazolone,3-amino-(9CI) features the amino group directly on the heterocyclic nitrogen rather than on the benzene ring. This structural arrangement creates several distinctive features:
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The amino group is positioned adjacent to a carbonyl function, potentially facilitating intramolecular hydrogen bonding
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N-substitution likely alters the typical tautomeric equilibria of the benzoxazolone scaffold
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The compound presents a unique electronic distribution pattern compared to its isomers
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The positioning creates a hydrazide-like structural motif that may influence its chemical reactivity
Specific findings with other benzoxazolone derivatives include:
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Compound 3e (6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone) demonstrated significant analgesic activity in acetic acid writhing and hot plate tests in mice .
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Reduced compounds (4a-4d) displayed considerable anti-inflammatory activity in the carrageenin-induced paw edema test .
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2-Aminobenzoxazole derivatives have shown potent inhibition of the sphingosine-1-phosphate transporter Spns2, with IC50 values in the nanomolar range .
The unique positioning of the amino group in 2(3H)-Benzoxazolone,3-amino-(9CI) might confer distinct pharmacological properties compared to its isomers, potentially offering advantages in selectivity, potency, or pharmacokinetic profile.
Current Research Gaps and Future Directions
Synthesis Development
Development of efficient, selective synthetic routes specifically for 2(3H)-Benzoxazolone,3-amino-(9CI) presents several research opportunities:
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Optimization of N-selective amination strategies
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Investigation of protecting group strategies for regioselective functionalization
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Exploration of potential catalytic approaches to improve yields and selectivity
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Development of scalable processes amenable to larger-scale production
Comprehensive Characterization
Detailed physicochemical characterization would significantly enhance understanding of this compound:
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Determination of precise physical properties (melting point, solubility parameters, pKa values)
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Crystallographic studies to confirm molecular structure and packing arrangement
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Investigation of spectroscopic profiles (NMR, IR, UV-Vis)
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Evaluation of stability under various conditions (pH, temperature, light)
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Assessment of tautomeric behavior compared to other benzoxazolone derivatives
Biological Activity Assessment
Systematic biological evaluation could reveal unique properties distinct from positional isomers:
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Comparative anti-inflammatory and analgesic activity screening
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Target-based enzyme inhibition studies
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Antimicrobial activity profiling
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Cytotoxicity and cellular uptake studies
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Structure-activity relationship development within the aminobenzoxazolone family
Computational Studies
Computational approaches could provide valuable insights into the compound's properties:
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Molecular modeling to elucidate electronic distribution and reactivity sites
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Docking studies with potential biological targets
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Prediction of ADME properties
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Quantum chemical calculations to understand tautomeric preferences
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